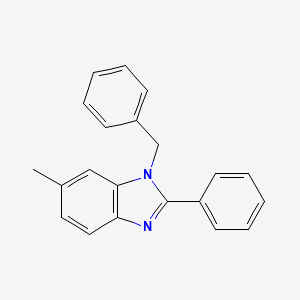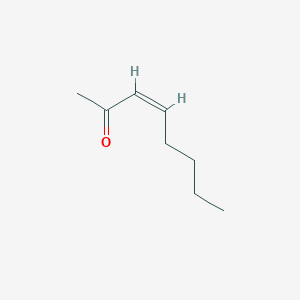
(Z)-3-octen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Octen-2-one is an organic compound with the molecular formula C8H14O. It is a member of the ketone family and is characterized by the presence of a double bond in the Z-configuration (cis-configuration) between the third and fourth carbon atoms. This compound is known for its distinctive odor, which is often described as mushroom-like or earthy. It is commonly found in various natural sources, including certain fruits and vegetables, and is used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Z)-3-Octen-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde with 1-octanal, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the Z-isomer.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-octyne. This method involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The process is efficient and yields a high purity product suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-3-Octen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-3-octenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (Z)-3-octanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: (Z)-3-octenoic acid.
Reduction: (Z)-3-octanol.
Substitution: Various substituted ketones and alcohols.
Applications De Recherche Scientifique
Chemistry: (Z)-3-Octen-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the study of reaction mechanisms and stereochemistry.
Biology: In biological research, this compound is studied for its role as a signaling molecule. It is known to influence the behavior of certain insects and is used in studies related to pest control and insect behavior.
Medicine: While not widely used in medicine, this compound has potential applications in the development of new pharmaceuticals. Its unique structure and reactivity make it a candidate for drug discovery and development.
Industry: In the flavor and fragrance industry, this compound is valued for its earthy aroma. It is used in the formulation of perfumes, air fresheners, and flavoring agents for food products.
Mécanisme D'action
The mechanism of action of (Z)-3-octen-2-one involves its interaction with specific molecular targets. In biological systems, it is believed to bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of its characteristic odor. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with G-protein coupled receptors in the olfactory system.
Comparaison Avec Des Composés Similaires
(E)-3-Octen-2-one: The E-isomer of 3-octen-2-one, which has a different spatial arrangement of atoms around the double bond.
3-Octanone: A saturated ketone with a similar carbon chain length but lacking the double bond.
2-Octanone: Another ketone isomer with the carbonyl group located at the second carbon atom.
Uniqueness: (Z)-3-Octen-2-one is unique due to its Z-configuration, which imparts distinct chemical and physical properties compared to its E-isomer. This configuration affects its reactivity, odor profile, and interactions with biological systems, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
51193-77-2 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(Z)-oct-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6- |
Clé InChI |
ZCFOBLITZWHNNC-SREVYHEPSA-N |
SMILES isomérique |
CCCC/C=C\C(=O)C |
SMILES canonique |
CCCCC=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


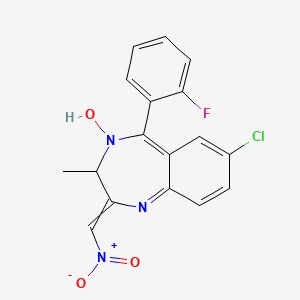
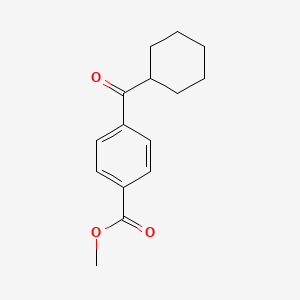
![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)
![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)
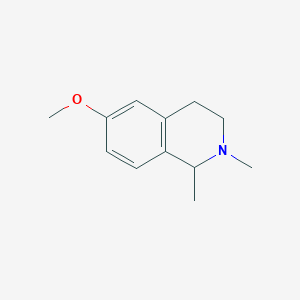
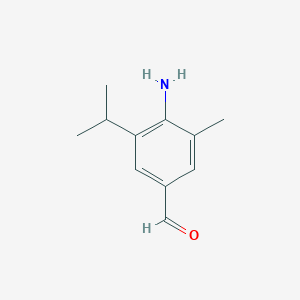
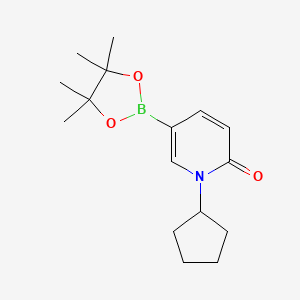
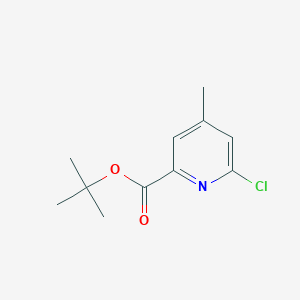
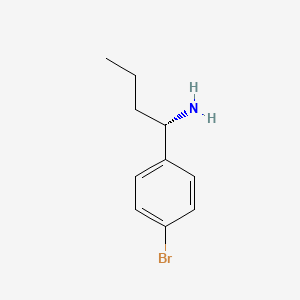
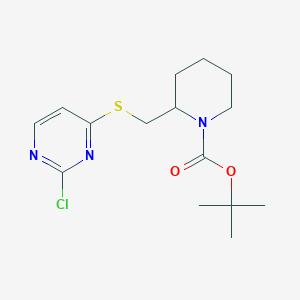
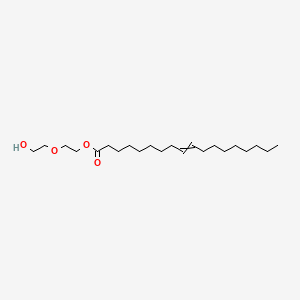
![(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol](/img/structure/B13980643.png)
